molecular formula C15H22BrNO2 B1389865 2-Bromo-N-[4-(heptyloxy)phenyl]acetamide CAS No. 1138445-90-5

2-Bromo-N-[4-(heptyloxy)phenyl]acetamide

Cat. No. B1389865
CAS RN: 1138445-90-5
M. Wt: 328.24 g/mol
InChI Key: ZVTUJPADNAQVGL-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(heptyloxy)phenyl]acetamide, also known as BNHA, is an organic compound that has been studied for its potential as a drug in the treatment of cancer and other diseases. BNHA is a derivative of the naturally occurring compound acetamide, and it has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. BNHA has been studied in both in vitro and in vivo models, and its potential as a therapeutic agent has been explored.

Scientific Research Applications

Microwave-Assisted Synthesis

  • Application : Synthesis of derivatives for antimicrobial assessment.
  • Details : A study by Ghazzali et al. (2012) in the "Journal of Molecular Structure" discusses the microwave-assisted synthesis of derivatives, including those similar to 2-Bromo-N-[4-(heptyloxy)phenyl]acetamide, and their antimicrobial activities against various bacterial strains and fungal species (Ghazzali et al., 2012).

Antimicrobial Evaluation

  • Application : Development of new antimicrobial agents.
  • Details : Research by Gul et al. (2017) in the "Journal of Saudi Chemical Society" highlights the synthesis of related acetamide derivatives and their antimicrobial evaluation, showing potential as antimicrobial agents (Gul et al., 2017).

Kinetic Resolution in Synthesis

  • Application : Synthesis of enantiomers for pharmaceutical applications.
  • Details : Lund et al. (2016) in "Tetrahedron" describe the enantioselective synthesis of compounds similar to 2-Bromo-N-[4-(heptyloxy)phenyl]acetamide, which are essential in creating specific pharmaceuticals (Lund et al., 2016).

Analgesic and Anti-Inflammatory Activities

  • Application : Pharmaceutical research for pain and inflammation management.
  • Details : A study by Gopa et al. (2001) in "Scientia Pharmaceutica" explores the analgesic and anti-inflammatory activities of related acetamide derivatives, indicating their potential in developing new pain and inflammation treatments (Gopa et al., 2001).

Structural Analysis and Synthesis

  • Application : Structural elucidation for better understanding of compound properties.
  • Details : Research in the "International Journal of Molecular Sciences" by Gouda et al. (2022) delves into the structural analysis of similar compounds, providing insights into their stability and reactivity, crucial for various applications (Gouda et al., 2022).

Future Directions

For more detailed data, refer to the Certificate of Analysis for lot-specific information .

properties

IUPAC Name

2-bromo-N-(4-heptoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c1-2-3-4-5-6-11-19-14-9-7-13(8-10-14)17-15(18)12-16/h7-10H,2-6,11-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTUJPADNAQVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[4-(heptyloxy)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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